Dezocine
描述
属性
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53648-55-8 | |
| Record name | (-)-Dezocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dezocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
合成路线和反应条件: 地佐辛的合成涉及几个关键步骤。一种常见的方法是从 1-甲基-7-甲氧基-2-四氢萘酮与 1,5-二溴戊烷的缩合反应开始,使用氢化钠或叔丁醇钾作为碱。该反应形成了一个关键中间体,然后通过一系列涉及氧化、还原和环化的步骤进一步加工,得到地佐辛 .
工业生产方法: 地佐辛的工业生产通常涉及优化合成路线,以进行大规模生产。这包括使用具有成本效益且易于获得的试剂,确保高产率和纯度,以及实施高效的纯化技术。该过程还涉及严格的质量控制措施,以确保最终产品符合药品标准 .
化学反应分析
Acidic/Basic Conditions
-
Acid Hydrolysis (1N HCl, 60°C): Generates Impurity B via cleavage of the benzomorphan core .
-
Alkaline Degradation (1N NaOH, 60°C): Produces similar degradation products, with <3% decomposition over 5 hours .
Oxidative Stress
-
3% H₂O₂ Exposure : Causes minimal degradation (<3%) at 60°C, demonstrating relative oxidative stability .
Photodegradation
UV light induces two primary degradation products:
Key Findings :
-
Degradation rates increase with light intensity (UV > visible) .
-
Dimerization accounts for 1.2% of total degradation under UV exposure .
Stability in Pharmaceutical Formulations
This compound demonstrates exceptional stability in clinical preparations:
| Condition | Concentration (mg/mL) | Container | Stability Duration | Retention (%) |
|---|---|---|---|---|
| 4°C | 0.3–0.6 | Glass/Polyolefin | 14 days | >97% |
| 25°C | 0.3–0.6 | Glass/Polyolefin | 72 hours | >97% |
| 25°C (with ramosetron) | 5.0/0.3 | Glass | 14 days | >96% |
Critical Observations :
Analytical Methodologies
-
HPLC Validation : Linear response (r² >0.997) for concentrations 0.3–0.6 mg/mL .
-
MS/NMR Characterization : High-resolution MS (Q-TOF) and 2D NMR (HSQC, HMBC) confirm degradation structures .
This comprehensive profile establishes this compound as a chemically robust analgesic with predictable degradation pathways, enabling optimized formulation strategies and quality control protocols.
科学研究应用
Pain Management
Postoperative Pain Relief
Dezocine has been evaluated as an effective alternative for managing postoperative pain. A meta-analysis of seven trials involving 665 patients showed that this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo. The relative risk (RR) for achieving this outcome was 3.04 (95% CI 2.27 to 4.08), indicating a strong efficacy profile similar to morphine .
Efficacy Comparison with Morphine
In a direct comparison, this compound demonstrated greater potency than morphine in several animal models. For example, in the abdominal constriction test, this compound had an ED50 of 0.2 mg/kg, which is four times more potent than morphine's ED50 of 0.8 mg/kg . This suggests that this compound could be a preferable option for patients requiring analgesia with potentially fewer side effects.
| Medication | ED50 (mg/kg) | Potency Comparison |
|---|---|---|
| This compound | 0.2 | 4x more potent than morphine |
| Morphine | 0.8 |
Anesthesia
Reduction of Emergence Delirium
Recent studies indicate that this compound can reduce the incidence of emergence delirium in patients recovering from anesthesia. In a study with 245 patients, those receiving this compound had a lower incidence of emergency delirium (10.6%) compared to the control group (16.7%), with a statistically significant p-value of 0.049 . This finding highlights this compound's potential role in improving recovery outcomes in surgical settings.
Antitumor Effects
Inhibition of Triple-Negative Breast Cancer (TNBC)
this compound has shown promising antitumor effects, particularly against triple-negative breast cancer (TNBC). Research demonstrated that this compound inhibited cell growth and induced apoptosis in TNBC cell lines by targeting nicotinamide phosphoribosyltransferase (NAMPT). This action led to decreased NAD levels and suppressed metastasis in xenograft models, suggesting its potential as an adjuvant therapy for TNBC .
| Effect | Outcome |
|---|---|
| Cell Growth Inhibition | Significant reduction observed |
| Induction of Apoptosis | Confirmed in vitro and in vivo |
| Suppression of Metastasis | Evident in xenograft models |
Psychiatric Applications
Antidepressant Effects
A case study reported rapid and sustained antidepressant effects following a single low-dose intravenous injection of this compound. A patient experienced significant improvements in depressive symptoms and anhedonia, with notable reductions in Hamilton Depression Rating Scale (HAMD-17) scores over four weeks . These findings suggest that this compound may offer novel therapeutic avenues for treating depression, particularly when traditional antidepressants are ineffective.
作用机制
地佐辛通过与中枢神经系统中的阿片受体结合发挥作用。它在μ-阿片受体上起着部分激动剂的作用,在κ-阿片受体上起着拮抗剂的作用。这种双重作用有助于调节疼痛感知和对疼痛的情绪反应。地佐辛还抑制去甲肾上腺素和血清素的再摄取,这有助于其镇痛作用 .
类似化合物:
吗啡: μ-阿片受体的完全激动剂,用于重度疼痛。
喷他佐辛: 与地佐辛类似的混合激动-拮抗剂,但受体亲和力不同。
丁丙诺啡: μ-阿片受体的部分激动剂,对呼吸抑制具有上限效应。
地佐辛的独特性: 地佐辛作为μ-阿片受体部分激动剂和κ-阿片受体拮抗剂的独特特性使其有别于其他阿片类药物。这种特性使其能够提供有效的止痛效果,同时降低发生欣快感和幻觉等副作用的风险,而这些副作用是κ-阿片受体激动剂的常见副作用 .
相似化合物的比较
Research Controversies and Limitations
- κ Receptor Role : Conflicting evidence exists on whether this compound acts as a κ partial agonist (33–45% efficacy of U50,488H in GTPγS assays) or antagonist (inhibits U50,488H in vivo) .
- Dose-Response Curve : this compound’s bell-shaped efficacy in thermal pain models (e.g., hot plate test) parallels pentazocine, suggesting μ partial agonism limits maximal effect .
生物活性
Dezocine is a unique opioid analgesic that has garnered attention for its multifaceted biological activities, particularly in pain management, antidepressant effects, and potential anticancer properties. This article synthesizes current research findings, case studies, and pharmacological data to provide a comprehensive overview of this compound's biological activity.
Pharmacological Profile
This compound exhibits a complex pharmacological profile characterized by its action as a μ-opioid receptor agonist , κ-opioid receptor antagonist , and δ-opioid receptor agonist . This dual action contributes to its analgesic efficacy and differentiates it from traditional opioids.
Opioid Receptor Interactions
- μ-Opioid Receptor (MOR) : this compound activates MOR, leading to analgesic effects. Studies have shown that it can inhibit forskolin-stimulated cAMP production, indicating its agonistic activity at this receptor .
- κ-Opioid Receptor (KOR) : this compound acts as an antagonist at KOR. It inhibits the G-protein activation induced by full κ agonists such as nalbuphine, demonstrating its unique antagonist properties .
- δ-Opioid Receptor (DOR) : It also exhibits agonistic activity at DOR, which may contribute to its overall analgesic effects .
Analgesic Efficacy
This compound has been evaluated for its effectiveness in various pain conditions, including chronic neuropathic pain and postoperative pain:
In a meta-analysis involving 390 patients, this compound showed a relative risk (RR) of 2.81 for increasing patient satisfaction compared to placebo . Additionally, it provided significant pain relief within the first hour post-surgery, outperforming morphine in some instances .
Antidepressant Effects
Recent case studies have highlighted this compound's potential as an antidepressant. A notable report documented a patient who experienced rapid improvement in depressive symptoms following a low-dose intravenous injection of this compound:
- Patient Response : The patient reported an 88.89% reduction in Hamilton Depression Rating Scale (HAMD-17) scores after one week of treatment. By the second week, the reduction was still significant at 72.22% .
This suggests that this compound may exert rapid antidepressant effects, particularly in cases where conventional treatments have failed.
Antitumor Activity
Emerging research indicates that this compound may possess anticancer properties, particularly against triple-negative breast cancer (TNBC):
- Mechanism of Action : this compound inhibits cell growth and induces apoptosis through direct targeting of nicotinamide phosphoribosyltransferase (NAMPT), leading to reduced NAD levels in cancer cells .
- In Vivo Evidence : Xenograft models demonstrated that this compound treatment significantly inhibited tumor growth in TNBC models .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
常见问题
Q. What are the primary molecular targets of Dezocine, and how do they influence its pharmacological profile?
this compound acts as a partial μ-opioid receptor agonist, κ-opioid receptor antagonist, and inhibits norepinephrine and serotonin reuptake via their respective transporters (NET and SERT). These dual mechanisms contribute to its analgesic efficacy and non-addictive properties. Researchers should use radioligand-binding assays (e.g., affinity screening against 44 GPCRs) and functional assays (e.g., G-protein activation studies) to confirm target interactions .
Q. What experimental models are commonly used to assess this compound’s effects on opioid dependence?
Rat models with morphine-induced dependence are standard. Key methodologies include:
- Withdrawal syndrome quantification : Behavioral scoring (e.g., jumping, grooming) post-naloxone challenge.
- Conditioned Place Preference (CPP) : Assessing reinstatement of morphine-seeking behavior.
- Astrocyte activation analysis : Immunofluorescence for glial fibrillary acidic protein (GFAP) in brain regions like the nucleus accumbens. Statistical analysis via two-way ANOVA with post hoc tests (e.g., Tukey’s) is recommended .
Q. What safety parameters should be monitored in preclinical studies of this compound?
Focus on cardiovascular metrics (e.g., heart rate, mean arterial pressure) due to observed bradycardia in clinical settings . In rodent models, track withdrawal symptoms and locomotor activity to differentiate therapeutic effects from adverse outcomes. Ensure dose ranges (e.g., 1.25 mg/kg in rats) align with species-specific pharmacokinetics .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s role in postoperative outcomes?
While this compound is linked to delayed postoperative ileus in gastric cancer patients (OR=21.379, P=0.010) , it also reduces opioid dependence . To address contradictions:
- Population stratification : Compare surgical cohorts (e.g., cancer vs. non-cancer patients) and control for confounders like age and comorbidities.
- Endpoint differentiation : Separate analgesia-related outcomes (e.g., pain scores) from gastrointestinal motility metrics in study designs .
Q. What methodological considerations are critical when investigating this compound’s interaction with other opioids?
- Dose-ratio optimization : Use factorial designs (e.g., 3:1, 1:1, 1:3 ratios of this compound:sufentanil) to assess synergistic or antagonistic effects .
- Blinding and randomization : Minimize bias in clinical trials by masking drug combinations.
- Statistical power : Ensure sample sizes (e.g., ≥60 patients/group) detect subtle interaction effects .
Q. How does this compound’s unique receptor profile contribute to novel therapeutic applications beyond analgesia?
Its κ-opioid antagonism and monoamine reuptake inhibition suggest potential in:
- Depression/anxiety : Screen behavioral models (e.g., forced swim test) with this compound + SSRIs/SNRIs.
- Substance use disorders : Evaluate CPP extinction in polysubstance dependence models. Target validation requires in vitro assays (e.g., NET/SERT inhibition) and in vivo microdialysis for neurotransmitter quantification .
Methodological Guidance
- Experimental Design : Align with PRISMA guidelines for systematic reviews of preclinical data . Include detailed methods in supplements for reproducibility .
- Data Analysis : Use mixed-effects models to account for inter-individual variability in opioid response .
- Ethical Compliance : Obtain institutional approvals for human/animal studies, emphasizing informed consent and 3Rs principles (Replacement, Reduction, Refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
